(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Description
Overview of Nitropyridine Motifs in Contemporary Organic Synthesis
Nitropyridine motifs are highly valuable building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the pyridine (B92270) ring. This functional group activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the introduction of a wide array of substituents. nih.govresearchgate.net The synthesis of nitropyridines themselves is typically achieved through the nitration of pyridine derivatives, a reaction that requires carefully controlled conditions. researchgate.net
The presence of a nitro group on the pyridine ring, as seen in the "(5-Nitro-pyridin-2-yl)" portion of the target molecule, serves multiple purposes. It can act as a precursor for the corresponding amino group through reduction, a common strategy in the synthesis of more complex molecules. chemicalbook.com Furthermore, the electronic properties of the nitropyridine system are of interest in the development of materials with specific optical and electronic characteristics.
Significance of Piperidine (B6355638) Scaffolds in Advanced Heterocyclic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Its conformational flexibility, conferred by the sp³-hybridized carbon atoms, allows it to adopt various chair and boat conformations, which can be crucial for its interaction with biological targets. researchgate.net
The piperidine scaffold in "(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine" provides a three-dimensional character to the otherwise planar nitropyridine moiety. The position of the amine linkage at the 3-position of the piperidine ring introduces a chiral center, suggesting that the compound can exist as enantiomers. The synthesis of specifically substituted piperidines is an active area of research, with numerous methods developed for their stereoselective preparation. googleapis.com
Role of Amine Linkages in the Design and Construction of Complex Molecules
Amine linkages are fundamental in organic chemistry and are central to the structure of countless biologically active compounds, including peptides, proteins, and alkaloids. The nitrogen atom of an amine is nucleophilic and basic, properties that are exploited in a vast number of chemical transformations. google.com
Structural Context of this compound within Heterocyclic Compound Classes
This compound belongs to the broad class of nitrogen-containing heterocyclic compounds. More specifically, it can be classified as a substituted aminopyridine and a substituted piperidine. The combination of an aromatic, electron-deficient nitropyridine ring with a saturated, non-planar piperidine ring results in a hybrid structure with a unique set of physicochemical properties.
The synthesis of such hybrid molecules is a key strategy in drug discovery, as it allows for the exploration of a wider chemical space and the potential for synergistic interactions with biological targets. While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
A plausible synthetic route to this compound would involve the reaction of 2-chloro-5-nitropyridine (B43025) with 3-aminopiperidine. In this nucleophilic aromatic substitution, the amino group of the piperidine would displace the chloride on the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 916791-13-4 |
| Molecular Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight | 222.24 g/mol |
Synthesis of the 5-Nitropyridine Core
Nucleophilic Aromatic Substitution Approaches on Halonitropyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary method for constructing substituted nitropyridines. This approach typically involves the reaction of a halonitropyridine, most commonly a chloronitropyridine, with a suitable nucleophile. The electron-withdrawing nitro group is essential as it activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide.
The direct synthesis of the target compound can be achieved through the SNAr reaction between 2-chloro-5-nitropyridine and 3-aminopiperidine. The nitrogen atom of the amino group in 3-aminopiperidine acts as the nucleophile, attacking the C2 position of the 2-chloro-5-nitropyridine and displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of halopyridines in SNAr reactions is often influenced by the nature of the halogen, with fluorine being the most reactive and iodine the least. However, 2-chloropyridines are frequently used due to their availability and balanced reactivity. The reaction is often performed at elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity in the pyridine ring during the formation of the Meisenheimer complex intermediate. youtube.compressbooks.publibretexts.orgresearchgate.net
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 2-Chloro-5-nitropyridine, 3-Aminopiperidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | This compound | Not specified | youtube.comresearchgate.net |
| 2-Halo-5-nitropyridine, Amine | Microwave irradiation | N-substituted-5-nitropyridin-2-amine | Varies | researchgate.net |
Ring Transformation Reactions for Pyridine Ring Construction
Ring transformation reactions offer an alternative and powerful strategy for the synthesis of highly substituted pyridines, including 5-nitropyridines. These methods involve the conversion of one heterocyclic system into another, often through a series of ring-opening and ring-closing events. For instance, 5-nitropyrimidines can serve as precursors to 2-substituted 5-nitropyridines. The reaction of 5-nitropyrimidine with a suitable carbon nucleophile, such as a ketone enolate, can lead to the formation of a 5-nitropyridine derivative. This transformation is driven by the initial nucleophilic addition to the pyrimidine ring, followed by a cascade of reactions that ultimately result in the expulsion of a fragment of the original ring and the formation of the more stable pyridine ring.
| Starting Material | Reagent | Product | Reference |
| 5-Nitropyrimidine | Ketones (e.g., acetone, diethyl ketone) in the presence of a base (e.g., triethylamine, potassium ethoxide) | 2-Substituted-5-nitropyridine | nih.gov |
Strategies for Selective Introduction or Modification of Nitro Groups on Pyridine Systems
The direct nitration of the pyridine ring is notoriously challenging due to the deactivating effect of the ring nitrogen, which makes the ring resistant to electrophilic attack. Furthermore, nitration often requires harsh acidic conditions that can lead to the protonation of the pyridine nitrogen, further deactivating the ring. However, methods for the selective introduction of a nitro group at the 5-position have been developed.
One common method involves the nitration of 2-aminopyridine. The amino group at the C2 position activates the ring towards electrophilic substitution and directs the incoming nitro group to the C5 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comchemicalbook.com Subsequent removal or modification of the amino group can then provide the desired 5-nitropyridine core.
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Aminopyridine | Concentrated HNO₃, Concentrated H₂SO₄ | 2-Amino-5-nitropyridine | 76-79% | google.com |
| 2-Amino-3-methylpyridine | Fuming HNO₃, Concentrated H₂SO₄ | 2-Amino-3-methyl-5-nitropyridine | 35% | chemicalbook.com |
Synthesis of the Piperidine Moiety
The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. Its synthesis can be approached through various cyclization strategies, and for the target compound, the stereochemistry at the C3 position is a key consideration.
Cyclization Methods for Substituted Piperidines
A variety of cyclization reactions are employed to construct the piperidine ring. These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. Common strategies include:
Reductive Amination: Intramolecular reductive amination of a δ-amino ketone or aldehyde is a powerful method for piperidine synthesis. This reaction involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.
Intramolecular Nucleophilic Substitution: Cyclization can be achieved through the intramolecular attack of an amine on an electrophilic carbon, such as an alkyl halide or a tosylate, positioned at the appropriate distance to form a six-membered ring.
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile provides a direct route to tetrahydropyridine derivatives, which can then be reduced to the corresponding piperidines.
Stereoselective Synthesis of Piperidine Derivatives
The presence of a chiral center at the C3 position of the piperidine moiety in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the final compound. Several approaches can be employed to achieve this:
From Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, is a common strategy. For example, D-glutamic acid or D-ornithine can be converted through a series of transformations, including cyclization and reduction, to afford (R)-3-aminopiperidine. justia.comgoogle.com
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the amino group is a powerful approach. For instance, the asymmetric reduction of a 3-iminopiperidine precursor using a chiral catalyst can yield an enantiomerically enriched 3-aminopiperidine.
Enzymatic Resolutions and Transformations: Enzymes can be used to either resolve a racemic mixture of 3-aminopiperidine derivatives or to perform stereoselective transformations. Transaminases, for example, can be used for the asymmetric amination of a 3-piperidone derivative to produce chiral 3-aminopiperidines. scispace.comgoogle.com
| Precursor | Method | Product | Reference |
| D-Glutamic acid | Multi-step synthesis including cyclization and reduction | (R)-3-Aminopiperidine dihydrochloride | justia.com |
| D-Ornithine | Esterification, cyclization, and reduction | (R)-3-Aminopiperidine dihydrochloride | justia.comgoogle.com |
| N-Boc-3-piperidone | Condensation with (S)- or (R)-tert-butanesulfinamide followed by reduction and deprotection | (R)- or (S)-3-Aminopiperidine dihydrochloride | google.com |
| N-protected 3-piperidone | Reductive amination with ethyl glycinate and separation of enantiomers | (R)- and (S)-N-protected-3-aminopiperidine derivatives | nih.gov |
Functionalization of the Piperidine Ring at the C-3 Position
The introduction of an amino group at the C-3 position of the piperidine ring is a critical step in the synthesis of the target molecule. Various strategies have been developed for the site-selective functionalization of piperidines.
One common approach involves the use of a piperidone precursor. For instance, a direct route to 3-aminopiperidine derivatives can be achieved through the reductive amination of an N-protected 3-piperidone. This method utilizes a prochiral cyclic ketone to introduce the amine functionality.
Recent advancements have also focused on direct C-H functionalization, although this can be challenging due to the similar reactivity of C-H bonds. Catalyst and protecting group control are often employed to direct the functionalization to the desired position. For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used to create 3-substituted piperidine analogues, albeit indirectly through ring-opening of a cyclopropane intermediate. A summary of strategies for piperidine functionalization is presented in Table 1.
Table 1: Methodologies for C-3 Position Functionalization of Piperidine
| Methodology | Precursor | Key Features |
|---|---|---|
| Reductive Amination | N-protected 3-piperidone | Direct route to 3-aminopiperidine. |
| C-H Functionalization | N-protected piperidine | Requires catalyst and protecting group control for site selectivity. |
Formation of the Amine Linkage to the Piperidine Moiety
Connecting the 3-amino-piperidine moiety to the 5-nitro-pyridine ring requires the formation of a carbon-nitrogen bond. Several established and modern synthetic protocols can be employed for this transformation.
Reductive amination is a widely used and efficient method for forming C-N bonds. This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov
In the context of synthesizing this compound, this could involve the reaction of 3-aminopiperidine with a suitable pyridine-based aldehyde or ketone. Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. chim.itnih.gov Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of piperidines with aldehydes, offering an alternative to cyanide-containing reagents. tandfonline.com
Direct nucleophilic aromatic substitution (SNAr) on an activated pyridine ring is another viable strategy. The presence of a strong electron-withdrawing group, such as the nitro group at the 5-position of the pyridine ring, activates the ring towards nucleophilic attack.
In this approach, 2-halo-5-nitropyridine (where the halogen is typically fluorine or chlorine) can be reacted directly with 3-aminopiperidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The high reactivity of 2-halo-5-nitropyridines makes this a direct and often high-yielding method for forming the desired C-N bond. It has been noted that direct amination of the pyridine ring is possible when acceptor groups are present in the molecule. researchgate.net
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds. rsc.orgacs.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly well-suited for coupling amines with aryl halides or triflates. rsc.orgacs.org
To synthesize the target compound using this method, 3-aminopiperidine (or a protected version) would be coupled with a 2-halo-5-nitropyridine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. Copper-catalyzed Ullmann coupling is another option for this transformation. mdpi.com These methods are known for their broad substrate scope and functional group tolerance. rsc.org
Convergent and Linear Synthetic Pathways to this compound
The synthesis of this compound can be approached through either a linear or a convergent strategy.
A linear synthesis would involve the sequential modification of a starting material. For example, one could start with 2-amino-5-nitropyridine and build the piperidine ring onto it, or start with a functionalized piperidine and subsequently introduce the nitropyridine moiety.
Regardless of the chosen pathway, the optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include:
Catalyst and Ligand: In cross-coupling reactions, the choice of palladium or copper catalyst and the associated ligand can significantly impact reaction efficiency and selectivity. rsc.org
Base: The strength and nature of the base used in both direct amination and cross-coupling reactions can influence the reaction rate and minimize side reactions.
Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction kinetics.
Temperature and Reaction Time: Careful control of temperature and reaction duration is necessary to ensure complete conversion of starting materials while minimizing the formation of degradation products.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and identify the optimal conditions for the synthesis. The optimization of the synthesis of a related compound, 2,3,5-trimethylpyridine, found that a temperature of 150 °C and a reaction time of 24 hours with a specific acid catalyst were optimal. researchgate.net This highlights the importance of fine-tuning reaction parameters for each specific synthesis.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | One-pot procedure, generally good yields. nih.gov | Requires a suitable carbonyl precursor. |
| Direct Amination (SNAr) | Direct, often high-yielding with activated pyridines. | Limited to activated substrates. |
An in-depth exploration of the synthetic strategies for crafting analogs and derivatives of this compound reveals a landscape of intricate chemical design. The process is centered on methodical variations of its core components: the piperidine and nitropyridine moieties. Furthermore, careful consideration of stereochemistry is paramount in the synthesis of its specific isomers.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical Chemistry and Computational Modeling of 5 Nitro Pyridin 2 Yl Piperidin 3 Yl Amine
Quantum Chemical Studies
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. DFT calculations for "(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine" would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations would provide optimized molecular geometry, Mulliken atomic charges, and dipole moments.
Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations on Analogous Compounds
| Parameter | Value (for 2-amino-5-nitropyridine) researchgate.net | Predicted Trend for this compound |
| C-NO₂ Bond Length | ~1.45 Å | Similar, indicating a strong bond. |
| Dipole Moment | High | Expected to be high due to charge separation. |
| Mulliken Charge on Nitro O | Highly Negative | Expected to be highly negative. |
| Mulliken Charge on Amino N | Negative | Expected to be negative, but less so than nitro O. |
This table presents data from a related compound to infer properties of the title compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr
For "this compound," the HOMO is anticipated to be localized primarily on the electron-rich piperidin-3-ylamine moiety. In contrast, the LUMO is expected to be centered on the electron-deficient 5-nitropyridine ring. dergipark.org.trresearchgate.net This spatial separation of the frontier orbitals is characteristic of "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group. This arrangement leads to a smaller HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and possess interesting optical properties.
Table 2: Representative HOMO-LUMO Energies and Gaps for Related Molecular Scaffolds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Chloro-5-nitropyridine (B43025) researchgate.net | -7.5 | -3.5 | 4.0 |
| Substituted Piperidine (B6355638) researchgate.net | -6.2 | -1.1 | 5.1 |
| Predicted for Title Compound | ~ -6.5 | ~ -3.0 | ~ 3.5 |
This table provides data from similar compounds to estimate the values for the title compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of "this compound" would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring. researchgate.net These areas would be susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the piperidine's amine group, indicating sites for nucleophilic attack. rsc.org This visual representation of the molecule's electronic landscape is critical for understanding its intermolecular interactions.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Stability
The piperidine ring in "this compound" can adopt several conformations, with the chair form being the most stable. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational space of such molecules and determine the relative stabilities of different conformers.
MD simulations would reveal the dynamic behavior of the molecule over time, providing insights into its flexibility and the stability of its various conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov The orientation of the 5-nitropyridin-2-yl group relative to the piperidine ring (axial vs. equatorial) would be a key focus of such studies, as this can significantly impact the molecule's biological activity and physical properties. It is generally expected that the bulkier 5-nitropyridin-2-yl substituent would preferentially occupy an equatorial position to minimize steric hindrance.
In Silico Structural Feature Analysis and Topological Descriptors
In silico analysis using topological descriptors provides a numerical representation of a molecule's structure, which can then be correlated with its physicochemical properties and biological activities. researchgate.net These descriptors quantify various aspects of molecular structure, such as size, shape, branching, and connectivity.
For "this compound," relevant topological descriptors would include:
Wiener Index: Relates to the sum of distances between all pairs of atoms and is associated with molecular branching.
Randić Index: A measure of molecular branching.
Balaban J Index: A highly discriminating descriptor of molecular shape.
These descriptors can be calculated using specialized software and are foundational for developing QSPR and QSRR models.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling
QSPR and QSRR models are statistical tools that correlate the structural features of molecules (represented by descriptors) with their properties and reactivities, respectively. nih.gov While specific QSPR/QSRR models for "this compound" have not been reported, the principles of these models can be applied to predict its characteristics.
A hypothetical QSPR model for a series of related compounds could take the form of a linear equation:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ
Where Property is the physicochemical property of interest (e.g., boiling point, solubility), Dᵢ are the calculated molecular descriptors, and cᵢ are the regression coefficients determined from a training set of molecules with known properties. Such models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. nih.gov
Table 3: Common Descriptors Used in QSPR/QSRR Studies of Heterocyclic Compounds
| Descriptor Type | Example | Information Encoded |
| Topological | Wiener Index | Molecular size and branching |
| Electronic | HOMO Energy | Electron-donating ability |
| Geometrical | Molecular Surface Area | Molecular size and shape |
| Constitutional | Molecular Weight | Basic molecular composition |
Development of Predictive Models for Chemical Attributes
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties or biological activity. The development of a robust QSAR model for this compound and its analogs would enable the prediction of various attributes.
The process of developing a QSAR model involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume). These descriptors quantify different aspects of the molecular structure.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a mathematical model that links the descriptors to the observed activity. The predictive power of the model is rigorously validated using internal and external validation techniques.
For this compound, relevant molecular descriptors would likely include those related to its electronic properties (due to the nitro group and pyridine ring), lipophilicity, and steric features. A hypothetical set of descriptors that could be used to build a QSAR model for predicting a specific biological activity is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Analogs
| Descriptor | Description | Hypothetical Value for Parent Compound |
| MW | Molecular Weight | 222.24 |
| LogP | Octanol-water partition coefficient | 1.85 |
| TPSA | Topological Polar Surface Area | 91.5 Ų |
| HBD | Hydrogen Bond Donors | 2 |
| HBA | Hydrogen Bond Acceptors | 5 |
| nRotB | Number of Rotatable Bonds | 2 |
| HOMO | Highest Occupied Molecular Orbital Energy | -7.2 eV |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | -2.5 eV |
| Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be calculated using specialized computational software. |
By establishing a correlation between these descriptors and a target property (e.g., receptor binding affinity, metabolic stability), the model could then be used to predict the properties of novel, unsynthesized derivatives.
Computational Screening for Modified Derivative Properties
Once a predictive model is established, computational screening can be employed to explore the chemical space around this compound. This in-silico approach allows for the rapid evaluation of a large number of virtual derivatives, prioritizing those with the most promising predicted properties for synthesis and experimental testing.
The process involves systematically modifying the parent structure by adding, removing, or substituting various functional groups. For instance, modifications could be made to the piperidine ring, the nitro group on the pyridine ring could be replaced with other electron-withdrawing or electron-donating groups, or the amine group could be further functionalized.
For each virtual derivative, the previously developed predictive models can be used to estimate its key chemical attributes. This could include predictions of binding affinity to a biological target through molecular docking simulations, as well as the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET prediction is crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. iipseries.orgnih.gov
Table 2 illustrates a hypothetical computational screening of modified derivatives of this compound, with predicted changes in binding affinity and key ADMET properties.
Table 2: Hypothetical Computational Screening of Modified Derivatives
| Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability |
| Parent Compound | -7.5 | High | Moderate |
| R = -CH₃ at piperidine N | -7.8 | High | High |
| R = -C(=O)CH₃ at piperidine N | -7.2 | High | Low |
| NO₂ replaced with CN | -7.1 | High | Moderate |
| NO₂ replaced with NH₂ | -6.8 | Moderate | Low |
| Cl at position 4 of pyridine | -8.1 | High | High |
| Note: The data in this table are hypothetical and intended to illustrate the concept of computational screening. The predicted values are based on general trends observed in medicinal chemistry for similar structural modifications. |
The results from such a computational screening would guide the selection of a smaller, more focused set of derivatives for chemical synthesis and subsequent in-vitro and in-vivo evaluation. This rational, computer-aided approach significantly enhances the efficiency of identifying lead compounds with improved properties.
Analytical and Characterization Techniques for 5 Nitro Pyridin 2 Yl Piperidin 3 Yl Amine
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the nitropyridine ring and the piperidine (B6355638) ring. The three aromatic protons on the 5-nitropyridine moiety would appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts significantly influenced by the electron-withdrawing nitro group and the amine substituent. The protons of the piperidine ring, including the methine proton at the C-3 position, would resonate in the upfield aliphatic region (typically δ 1.5-4.0 ppm). The protons on the nitrogen atoms (two on the primary amine and one on the piperidine ring) would appear as broad signals whose chemical shifts are dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all ten carbon atoms in the molecule. The five carbons of the 5-nitropyridine ring would have signals in the aromatic region (δ 110-160 ppm), while the five carbons of the piperidine ring would be found in the aliphatic region (δ 20-60 ppm). The carbon bearing the nitro group would be significantly deshielded.
Expected NMR Data Data is predicted based on typical chemical shifts for similar structural motifs.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Pyridine-H | 7.0 - 9.0 |
| ¹H | Piperidine-CH, CH₂ | 1.5 - 4.0 |
| ¹H | Amine-NH₂ | Variable, broad |
| ¹³C | Pyridine-C | 110 - 160 |
| ¹³C | Piperidine-C | 20 - 60 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
Key expected vibrations include:
N-H stretching: The primary amine (NH₂) group will show two distinct bands, typically in the 3300-3500 cm⁻¹ region. The secondary amine in the piperidine ring will show a single band in a similar region. core.ac.uk
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are observed just below 3000 cm⁻¹.
NO₂ stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov
C=C and C=N stretching: Vibrations from the pyridine (B92270) ring are expected in the 1400-1600 cm⁻¹ region. core.ac.uk
N-H bending: The primary amine scissoring vibration typically occurs in the 1590-1650 cm⁻¹ range. core.ac.uk
Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2960 |
| N-H Bend | Primary Amine (NH₂) | 1590 - 1650 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |
| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1560 |
| NO₂ Symmetric Stretch | Nitro Group | 1300 - 1370 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to be dominated by the 5-nitro-pyridin-2-yl chromophore. The presence of the electron-withdrawing nitro group and the electron-donating amino groups conjugated with the pyridine ring system typically results in strong absorption in the long-wavelength UV or visible region. For example, 4-nitropyridine (B72724) N-oxide, a related chromophore, exhibits an absorption maximum (λmax) in the 330-355 nm range, depending on the solvent. researchgate.netnih.gov A similar absorption profile is anticipated for this compound.
Predicted UV-Vis Absorption
| Parameter | Predicted Value |
|---|---|
| λmax | ~330 - 360 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. HRMS can confirm the elemental formula with high accuracy.
For this compound (C₁₀H₁₄N₄O₂), the calculated exact mass is 222.1117 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 223.1195.
Common fragmentation pathways in tandem MS (MS/MS) would likely involve:
Loss of the nitro group: Cleavage of the C-NO₂ bond, resulting in the loss of 46 Da (NO₂).
Cleavage between the rings: Fission of the C-N bond connecting the pyridine and piperidine rings.
Piperidine ring fragmentation: α-cleavage next to the piperidine nitrogen is a common pathway for cyclic amines, leading to the loss of alkyl fragments. miamioh.edu
Expected Mass Spectrometry Data (ESI Positive Mode)
| Ion | Formula | Expected m/z (Monoisotopic) |
|---|---|---|
| [M]⁺˙ | C₁₀H₁₄N₄O₂ | 222.11 |
| [M+H]⁺ | C₁₀H₁₅N₄O₂⁺ | 223.12 |
| [M+H - NO₂]⁺ | C₁₀H₁₅N₃⁺ | 177.13 |
| [C₅H₄N₂O₂]⁺ | Nitropyridinyl Fragment | 124.03 |
| [C₅H₁₁N₂]⁺ | Aminopiperidinyl Fragment | 99.09 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. Given the compound's polar and basic nature, reversed-phase HPLC (RP-HPLC) is the most suitable technique. thermofisher.com
A typical RP-HPLC method would involve:
Stationary Phase: A C18 (octadecylsilane) column is commonly used for separating polar and nonpolar compounds. cmes.org
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typical. thermofisher.comcmes.org To ensure good peak shape for the basic amine, an acidic modifier such as formic acid (FA) or trifluoroacetic acid (TFA) is usually added to the mobile phase to protonate the amine groups and reduce tailing. nih.gov
Detection: The strong UV absorbance of the nitropyridine chromophore allows for sensitive detection using a UV detector, likely set at or near the compound's λmax. cmes.org
Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~340 nm |
| Column Temperature | 30 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be utilized to assess its purity and identify any volatile impurities. The successful application of GC for the analysis of piperidine-containing compounds has been well-documented. google.com
A typical GC method for this compound would involve a high-resolution capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase, which is effective for separating a wide range of organic molecules. ijpsr.info Due to the presence of the basic piperidine and pyridine nitrogen atoms, peak tailing can be a concern. This can often be mitigated by using a column specifically designed for the analysis of basic compounds or through the use of additives in the carrier gas, although the latter is less common in modern GC.
Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns. The characteristic fragments observed in the mass spectrum of piperidine alkaloids often include a base peak corresponding to the piperidine ring, which can aid in structural confirmation. researchgate.netscholars.direct
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp: 150 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
| Expected Retention Time | 12-15 minutes |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography is a versatile separation technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. selvita.comlibretexts.org Given that this compound contains a chiral center at the 3-position of the piperidine ring, SFC is an invaluable tool for separating its enantiomers.
The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a polar organic modifier such as methanol (B129727) or ethanol (B145695) to enhance the elution of polar analytes. twistingmemoirs.comresearchgate.net For the separation of basic compounds like the target molecule, stationary phases such as those functionalized with 2-ethylpyridine (B127773) have proven effective in improving peak shape and resolution. nih.govnih.govresearchgate.net The use of additives in the mobile phase, such as amines or ammonium (B1175870) salts, can further improve the chromatography of basic analytes. nih.gov
SFC offers several advantages over traditional HPLC for this type of compound, including faster analysis times, reduced solvent consumption, and lower backpressures, which allows for the use of longer columns and higher flow rates. chromatographyonline.com
Table 2: Representative Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of this compound
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Supercritical CO₂ / Methanol (with 0.1% diethylamine) |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detector | UV (254 nm) or Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the relative stereochemistry of the piperidine ring and the connectivity of the nitro-pyridine moiety.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov Crystallographic studies on related piperidine and nitropyridine derivatives have provided valuable insights into their conformational preferences and intermolecular interactions. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govwhiterose.ac.uk For instance, the piperidine ring is expected to adopt a chair conformation.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 9.0 - 12.0 |
| b (Å) | 10.0 - 20.0 |
| c (Å) | 15.0 - 25.0 |
| α, γ (°) ** | 90 |
| β (°) | 90 - 105 |
| Volume (ų) | 2000 - 2500 |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.2 - 1.4 |
Elemental Analysis for Compositional Verification
Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. khanacademy.orgyoutube.comchemteam.info For this compound, with the molecular formula C₁₀H₁₄N₄O₂, this technique would be used to verify the expected elemental composition.
In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. chemteam.info From the masses of these products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The oxygen content is typically determined by difference.
The experimentally determined elemental composition is then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula.
**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₄N₄O₂) **
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 54.04 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.37 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 25.23 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.40 |
| Total | 222.28 | 100.00 |
Advanced Research Perspectives and Applications in Non Biological Contexts
Exploration in Materials Science
The distinct electronic and structural features of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine make it a candidate for investigation in the development of novel materials. The electron-withdrawing nature of the nitro group, combined with the coordination capabilities of the pyridine (B92270) and piperidine (B6355638) nitrogens, offers avenues for creating materials with tailored properties.
Potential as Ligands for Metal Complexes
The presence of multiple nitrogen atoms in this compound makes it a promising ligand for the formation of coordination complexes with a variety of metal ions. The pyridine nitrogen and the secondary amine on the piperidine ring can act as donor sites, potentially forming stable chelate rings with metal centers. Such aminopyridinato ligands are known to form stable complexes with early transition metals. vot.pl The nitro group can further influence the electronic properties of the resulting metal complex, potentially impacting its stability, reactivity, and photophysical characteristics.
The coordination behavior of this ligand would be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The steric hindrance around the piperidine amine might also play a role in the geometry of the resulting complex. Research in this area could lead to the synthesis of novel metal-organic frameworks (MOFs) or discrete molecular complexes with interesting magnetic, optical, or catalytic properties.
| Feature | Potential Implication for Metal Complexation |
| Pyridine Nitrogen | Primary coordination site for metal ions. |
| Piperidine Amine | Secondary coordination site, enabling chelation. |
| Nitro Group | Modulates the electronic properties of the ligand and the resulting complex. |
| Steric Bulk | Influences the coordination geometry and stability of the complex. |
Integration into Polymer Architectures
The primary amine group on the piperidine ring of this compound provides a reactive handle for its incorporation into polymer chains. This could be achieved through various polymerization techniques, such as condensation polymerization with diacyl chlorides or diisocyanates, or by grafting the molecule onto existing polymer backbones. The resulting polymers would possess pendant nitropyridyl-piperidine moieties, which could impart specific functionalities to the material.
For instance, the presence of the polar nitro group and the basic nitrogen atoms could enhance the polymer's adhesion to surfaces, improve its thermal stability, or alter its solubility characteristics. Furthermore, the metal-coordinating ability of the pendant groups could be exploited to create polymer-supported catalysts or materials for metal ion sequestration. The direct polymerization of functional monomers containing pyridine and amine groups has been demonstrated as a viable route to functional polymers. unisa.ac.zacmu.edu
| Polymerization Strategy | Potential Polymer Property |
| Condensation Polymerization | Integration into the main polymer chain. |
| Grafting onto existing polymers | Introduction of functional side groups. |
| Polymer-supported metal complexes | Heterogeneous catalysis or metal ion sensing. |
Investigation for Optoelectronic or Other Material Properties
The combination of an electron-donating aminopiperidine fragment and an electron-withdrawing nitropyridine system within the same molecule suggests the potential for interesting optoelectronic properties. Such "push-pull" systems are known to exhibit non-linear optical (NLO) behavior and can be fluorescent. The photophysical properties of nitropyridine derivatives have been a subject of study, with some compounds exhibiting significant Stokes shifts. mdpi.com
Investigation into the absorption and emission spectra of this compound and its derivatives could reveal its potential for applications in organic light-emitting diodes (OLEDs), sensors, or as a component in photoactive materials. The photophysical properties could be further tuned by modifying the substituents on either the pyridine or piperidine rings, or by forming metal complexes. nih.gov
Potential in Catalysis
The structural motifs present in this compound suggest its potential utility in both organocatalysis and as a ligand in transition metal-catalyzed reactions.
Application in Organocatalysis
Piperidine and its derivatives are well-established organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.org The secondary amine of the piperidine ring in the title compound could potentially participate in such catalytic cycles. The presence of the bulky and electron-withdrawing nitropyridyl substituent could influence the steric and electronic environment of the catalytic amine, potentially leading to unique reactivity or selectivity in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. nih.govresearchgate.net
The development of functionalized piperidines as organocatalysts is an active area of research, with a focus on achieving high enantioselectivity in asymmetric transformations. thieme-connect.com The chirality of the 3-substituted piperidine in this compound, if resolved into its enantiomers, could be exploited for asymmetric organocatalysis.
| Catalytic Intermediate | Potential Application |
| Enamine | Michael additions, Aldol reactions. |
| Iminium ion | Diels-Alder reactions, Epoxidations. |
Use as Ligands for Transition Metal Catalysis
As discussed in the context of materials science, this compound has the potential to act as a chelating ligand for transition metals. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. Aminopyridine-based ligands have been successfully employed in transition metal catalysis. ekb.eg The electronic properties of the ligand, modulated by the nitro group, could influence the reactivity of the metal center, potentially enhancing its catalytic efficiency or selectivity.
Potential applications for such catalysts could include cross-coupling reactions, hydrogenation, oxidation, and polymerization reactions. nih.gov The design and synthesis of chiral versions of this ligand could also lead to the development of catalysts for asymmetric synthesis.
| Metal | Potential Catalytic Application |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Rhodium | Hydrogenation, Hydroformylation. |
| Copper | Click chemistry, C-H activation. |
| Nickel | Polymerization, Cross-coupling. |
Development as Novel Reagents and Intermediates for Broader Organic Synthesis
This compound serves as a significant intermediate in the synthesis of various biologically active compounds. Its structural features—a nucleophilic secondary amine on the piperidine ring and an electrophilic nitropyridine system—make it a versatile building block for constructing more complex molecular frameworks.
The presence of the 5-nitro group on the pyridine ring significantly influences its chemical reactivity. This electron-withdrawing group activates the pyridine ring towards nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. This intrinsic reactivity allows the compound to be a precursor in the synthesis of a variety of substituted pyridine derivatives.
Key Synthetic Transformations:
Nucleophilic Aromatic Substitution: The nitro group can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups at the 5-position of the pyridine ring.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is pivotal in the synthesis of diaminopyridine derivatives, which are themselves valuable synthons in medicinal and materials chemistry.
Functionalization of the Piperidine Moiety: The secondary amine in the piperidine ring is a key site for derivatization. It can undergo acylation, alkylation, and other standard amine reactions to introduce diverse substituents, thereby modifying the compound's steric and electronic properties.
These potential transformations are summarized in the table below:
| Reaction Type | Reagents and Conditions | Potential Products |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | 5-substituted pyridine derivatives |
| Nitro Group Reduction | Reducing agents (e.g., H2/Pd, SnCl2) | 5-amino-pyridin-2-yl)-piperidin-3-yl-amine |
| N-Acylation | Acyl chlorides, anhydrides | N-acylated piperidine derivatives |
| N-Alkylation | Alkyl halides | N-alkylated piperidine derivatives |
The strategic application of this compound as an intermediate allows for the systematic construction of libraries of complex molecules for screening in various non-biological applications, such as materials science and catalysis.
Theoretical Contributions to Fundamental Heterocyclic Chemistry and Nitrogen-Containing Systems
The structure of this compound offers a valuable platform for theoretical studies in heterocyclic chemistry. The interplay between the electron-deficient nitropyridine ring and the electron-rich, conformationally flexible piperidine ring presents a rich area for computational and theoretical analysis.
Electronic and Structural Properties:
Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bond lengths, bond angles, and conformational preferences of the molecule. Such studies can elucidate the influence of the powerful electron-withdrawing nitro group on the aromaticity and reactivity of the pyridine ring. The calculated HOMO and LUMO energies can reveal the potential for charge transfer interactions within the molecule, which are crucial for understanding its chemical behavior.
Conformational Analysis:
The study of such molecules contributes to a deeper understanding of fundamental concepts in physical organic chemistry, including:
Aromaticity and Reactivity of Heterocycles: How substituents electronically perturb aromatic systems.
Conformational Analysis: The stereochemical preferences of substituted saturated heterocycles.
Intramolecular Interactions: The potential for non-covalent interactions, such as hydrogen bonding, between the two ring systems.
In essence, this compound is not merely a synthetic intermediate but also a model system for advancing the theoretical foundations of heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Begin with condensation of pyridine and piperidine precursors. For example, palladium-catalyzed amination (e.g., Suzuki coupling) can link nitro-substituted pyridine to piperidine .
- Step 2 : Nitration of the pyridine ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to ensure regioselectivity at the 5-position.
- Step 3 : Purify via column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization (ethanol/water).
- Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(OAc)₂, XPhos |
| Solvent | Toluene or dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hrs |
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone. Nitro groups cause deshielding in adjacent protons (~δ 8.5–9.0 ppm for pyridine protons) .
- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length/angle measurements .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- The nitro group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This activates the ring for nucleophilic aromatic substitution (e.g., amination) at meta/para positions . Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites.
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate crystal packing effects .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., piperidine ring puckering) that X-ray static structures might miss.
Q. What computational strategies model the compound’s reactivity in medicinal chemistry applications?
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on piperidine’s flexibility and nitro group’s H-bonding potential .
- Docking Studies : AutoDock Vina to predict interactions with receptors (e.g., kinases), leveraging the nitro group’s polar surface area for binding affinity.
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate pyridine at specific positions, followed by electrophilic quenching (e.g., iodination) .
- Protection/Deprotection : Temporarily protect the amine group (e.g., Boc) to direct nitro-group installation, then deprotect under acidic conditions (TFA/DCM) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Accelerated Stability Testing :
| Condition | Degradation Pathway |
|---|---|
| pH < 3 | Nitro-group reduction to amine |
| pH > 10 | Piperidine ring hydrolysis |
| 60°C, 1 week | <5% degradation (HPLC) |
Data Analysis and Troubleshooting
Q. How to interpret unexpected byproducts in the synthesis?
- LC-MS Analysis : Identify side products (e.g., di-nitrated derivatives or piperidine ring-opened species). Adjust nitration time/temperature to suppress over-nitration .
- Mechanistic Insight : Nitro groups may sterically hinder coupling reactions, leading to incomplete amination. Increase catalyst loading (5 mol% Pd) or switch to Buchwald-Hartwig conditions .
Q. What strategies validate the compound’s purity for biological assays?
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to achieve >98% purity.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 54.2%, H: 5.7%, N: 22.6% for C₁₀H₁₂N₄O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
